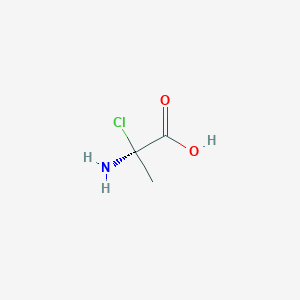
2-chloro-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-L-alanine is a useful research compound. Its molecular formula is C3H6ClNO2 and its molecular weight is 123.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Development
Drug Design and Synthesis
2-Chloro-L-alanine is utilized as a building block in the synthesis of novel pharmaceuticals. Its structural properties enable the development of compounds that can target specific biological pathways effectively. For instance, it has been integrated into the design of enzyme inhibitors, which are crucial in treating various diseases, including cancers and metabolic disorders .
Case Study: Inhibition of Alanine Aminotransferase
A study demonstrated that this compound acts as a competitive inhibitor of alanine aminotransferase (ALT), an enzyme involved in amino acid metabolism. The inhibition of ALT was linked to reduced glucose uptake in cancer cells, suggesting potential applications in cancer therapy by targeting metabolic pathways .
Biochemical Research
Peptide Synthesis
In peptide chemistry, this compound serves as a versatile building block for synthesizing peptides with enhanced stability and bioactivity. Its incorporation into peptide sequences allows researchers to explore new therapeutic peptides that can exhibit improved pharmacological properties .
Bioconjugation Techniques
The compound's reactivity facilitates its use in bioconjugation processes, where it can be attached to biomolecules for targeted drug delivery systems. This application is particularly valuable in developing therapies that require precise targeting of diseased tissues .
Neuroscience Research
Neurotransmitter Studies
Research involving this compound has been pivotal in understanding neurotransmitter dynamics. It is used to study the effects of neurotransmitter inhibition on neuronal activity, providing insights into neurological disorders and potential treatments .
Case Study: Impact on Mitochondrial Metabolism
A recent study highlighted the role of this compound in modulating mitochondrial metabolism during liver injury. By inhibiting ALT activity, it was shown to influence energy production pathways, which could be leveraged for therapeutic strategies in liver diseases .
Data Table: Summary of Applications
Propiedades
Fórmula molecular |
C3H6ClNO2 |
|---|---|
Peso molecular |
123.54 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-chloropropanoic acid |
InChI |
InChI=1S/C3H6ClNO2/c1-3(4,5)2(6)7/h5H2,1H3,(H,6,7)/t3-/m0/s1 |
Clave InChI |
YIQPUJZXAGQSKG-VKHMYHEASA-N |
SMILES isomérico |
C[C@@](C(=O)O)(N)Cl |
SMILES canónico |
CC(C(=O)O)(N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















